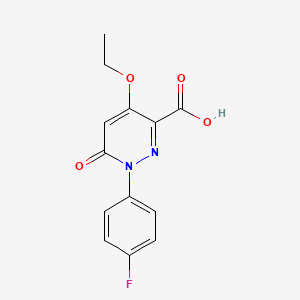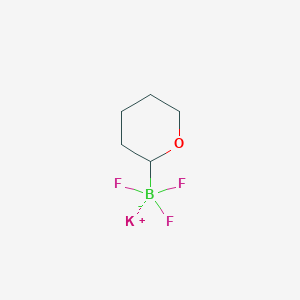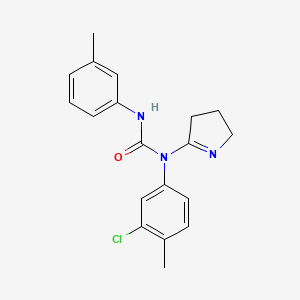
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Therapeutic Applications in Infectious Diseases
A study on a novel anilidoquinoline derivative showed significant antiviral and antiapoptotic effects in vitro, particularly against Japanese encephalitis. The compound demonstrated a considerable decrease in viral load and increased survival rates in infected mice, indicating potential therapeutic applications in treating viral infections (Ghosh et al., 2008).
Analgesic and Anti-inflammatory Properties
Another study explored quinazolinyl acetamides for their analgesic and anti-inflammatory activities. Among the compounds tested, one showed significant potency compared to diclofenac sodium, a standard in pain and inflammation management. This suggests potential applications in developing new analgesic and anti-inflammatory drugs (Alagarsamy et al., 2015).
Antimicrobial Activities
Compounds related to the queried molecule have been evaluated for their antimicrobial properties. For example, new quinazolines exhibited potent antibacterial and antifungal activities against various pathogens, highlighting the potential of similar compounds in antimicrobial drug development (Patel & Shaikh, 2011).
Molecular Docking and Anticancer Potential
Molecular docking studies on quinazolinone analogs have provided insights into their binding affinities with biological targets, suggesting potential anticancer applications. Certain derivatives demonstrated significant in-vitro antibacterial and anticancer activities, indicating their utility in developing new anticancer agents (Mehta et al., 2019).
Synthesis and Characterization for Potential Pesticides
Research on derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share structural similarities with the queried compound, focused on their potential as pesticides. These studies provided new diffraction data and characterized the compounds' properties, suggesting applications in the development of agricultural chemicals (Olszewska et al., 2009).
properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-22-17-9-6-15(11-13(17)3-10-19(22)24)21-18(23)12-25-16-7-4-14(20)5-8-16/h4-9,11H,2-3,10,12H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXFBRZZGMATVPR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenoxy)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

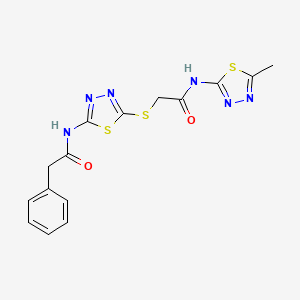


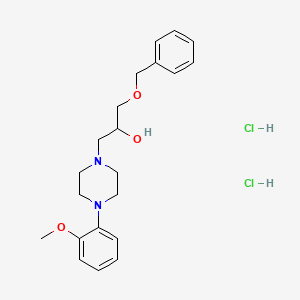
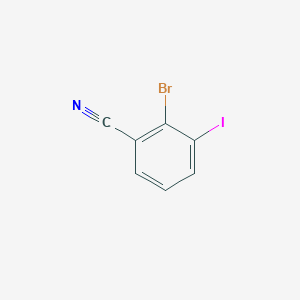
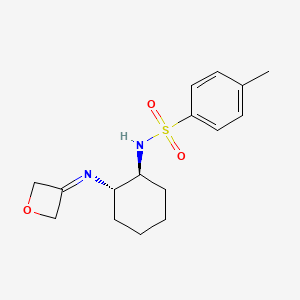
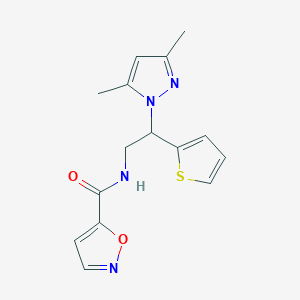
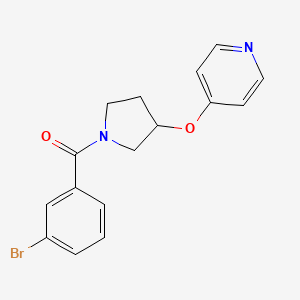
![N-{4-[4-(2,4-dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-4-(2-oxopyrrolidin-1-yl)benzenesulfonamide](/img/structure/B2397687.png)

